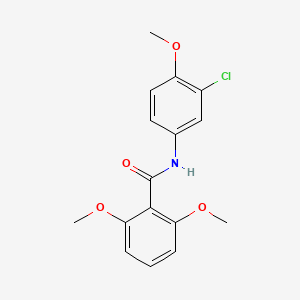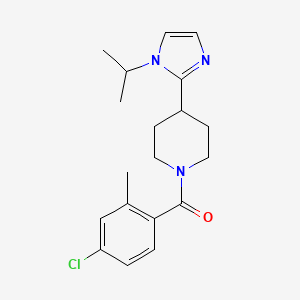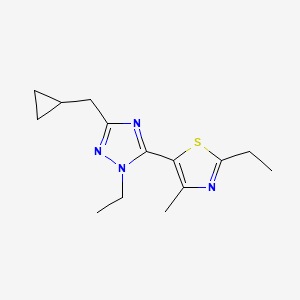
N-(3-chloro-4-methoxyphenyl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2,6-dimethoxybenzamide is a compound of interest due to its potential applications in various fields of chemistry and biology. It belongs to a class of organic compounds known as benzamides, which are characterized by a benzamide functional group attached to an aromatic ring. This compound, in particular, features chloro and methoxy substituents on its phenyl rings, which could affect its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions, where an amine reacts with an acid chloride in the presence of a suitable solvent. For compounds similar to N-(3-chloro-4-methoxyphenyl)-2,6-dimethoxybenzamide, the synthesis may involve the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in tetrahydrofuran (THF) as a solvent. This reaction is characterized by the formation of an amide bond, producing the desired benzamide derivative as a result (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined through single crystal X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the bond lengths, bond angles, and dihedral angles of the molecule. Intermolecular interactions, such as dimerization and crystal packing, can influence the molecular geometry, especially the rotational conformation of aromatic rings. However, these interactions typically have a minor effect on bond lengths and angles but are significant for dihedral angles (Karabulut et al., 2014).
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-12-8-7-10(9-11(12)17)18-16(19)15-13(21-2)5-4-6-14(15)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYABGSWUOIXLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5661557.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]piperidine](/img/structure/B5661562.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5661574.png)
![2-(2,4-dichlorophenoxy)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5661582.png)
![N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5661597.png)

![N,N,4-trimethyl-5-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5661609.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5661615.png)
![2-(5-chloro-2-pyridinyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5661619.png)
![3-[(4-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5661629.png)
![N-(tert-butyl)-3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5661633.png)
![2-[4-(dimethylamino)benzylidene]-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5661634.png)